(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol
Overview
Description
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is a synthetic organic compound that features a pyrazole ring substituted with a fluoroethyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated pyrazole intermediate.
Reduction to Methanol: The final step involves the reduction of the intermediate to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the effects of fluorinated compounds on biological systems.
Chemical Biology: It can serve as a probe to investigate the interactions of pyrazole-containing compounds with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for its target, while the pyrazole and pyridinyl groups can contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-[2-(4-pyridinyl)ethyl]benzamide: This compound shares the fluoroethyl and pyridinyl groups but differs in the core structure.
(4-(2-fluorophenyl)piperazin-1-yl)piperidin-4-yl-methanone: This compound also contains a fluoro group and a pyridinyl group but has a different core structure.
Uniqueness
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is unique due to its specific combination of a pyrazole ring with fluoroethyl and pyridinyl substituents. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c12-3-6-15-10(8-16)7-11(14-15)9-1-4-13-5-2-9/h1-2,4-5,7,16H,3,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVMYWBQLHMMSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CO)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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